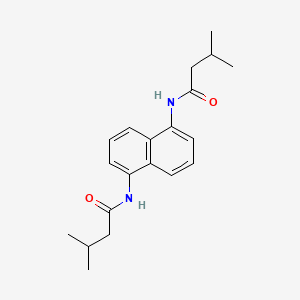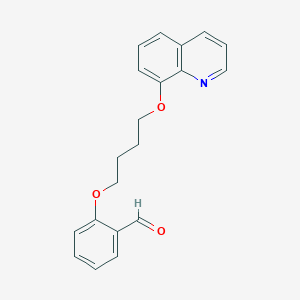
2-(4-Quinolin-8-yloxybutoxy)benzaldehyde
Übersicht
Beschreibung
2-(4-Quinolin-8-yloxybutoxy)benzaldehyde is a complex organic compound that features a quinoline moiety linked to a benzaldehyde group via a butoxy chain. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Quinolin-8-yloxybutoxy)benzaldehyde typically involves multiple steps, starting with the preparation of the quinoline moiety. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The quinoline derivative is then reacted with 4-chlorobutanol to form the quinolin-8-yloxybutanol intermediate. This intermediate is subsequently reacted with benzaldehyde under basic conditions to yield the final product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Quinolin-8-yloxybutoxy)benzaldehyde can undergo various chemical reactions, including:
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The quinoline moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), methanol or ethanol as solvent.
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution.
Major Products
Oxidation: 2-(4-Quinolin-8-yloxybutoxy)benzoic acid.
Reduction: 2-(4-Quinolin-8-yloxybutoxy)benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-(4-Quinolin-8-yloxybutoxy)benzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-Quinolin-8-yloxybutoxy)benzaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially leading to antimicrobial and anticancer effects . The aldehyde group may also play a role in its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler compound with a similar quinoline moiety.
Isoquinoline: Another heterocyclic compound with a structure similar to quinoline.
Chloroquine: A well-known antimalarial drug that also contains a quinoline moiety.
Uniqueness
2-(4-Quinolin-8-yloxybutoxy)benzaldehyde is unique due to its combination of a quinoline moiety with a benzaldehyde group, which may confer distinct chemical and biological properties compared to simpler quinoline derivatives .
Eigenschaften
IUPAC Name |
2-(4-quinolin-8-yloxybutoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-15-17-7-1-2-10-18(17)23-13-3-4-14-24-19-11-5-8-16-9-6-12-21-20(16)19/h1-2,5-12,15H,3-4,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPKKPZFJRFZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4401225.png)
![1-[2-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4401230.png)
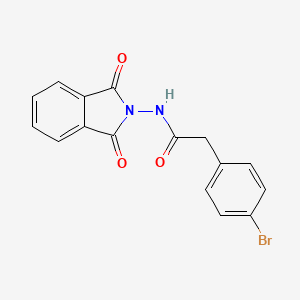
![3-{[(4-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401238.png)
![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4401243.png)

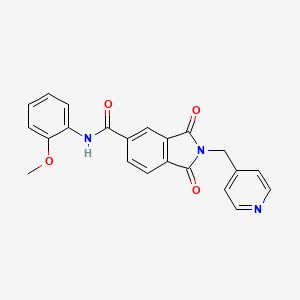
![2-[(4-bromophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4401272.png)
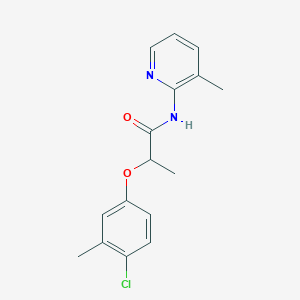
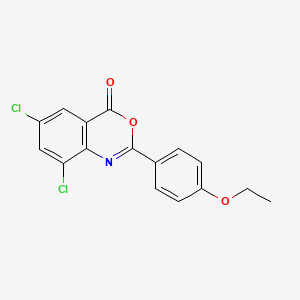
![1-Methyl-4-[4-(3-propoxyphenoxy)butyl]piperazine;hydrochloride](/img/structure/B4401290.png)
![N-1-adamantyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4401302.png)
![N-{2-[(3-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B4401315.png)
